molecular formula C10H8N4O B7988308 2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one

2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one

Cat. No.: B7988308
M. Wt: 200.20 g/mol
InChI Key: QFPJRUKSXXTQNU-UHFFFAOYSA-N
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Description

2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused to an indole ring. The presence of an amino group at the 2-position and a keto group at the 4-position contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one typically involves the annulation of 2-aminoindoles with bromoenals. This reaction is catalyzed by N-heterocyclic carbenes (NHCs), which facilitate the enantioselective [3 + 3] annulation process. The reaction conditions generally include the use of NHCs as catalysts, and the reactions are carried out in suitable solvents under controlled temperatures to achieve high yields and enantioselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,9-dihydropyrimido[4,5-d]indol-4-one: A structural isomer with similar chemical properties.

    2-amino-1,9-dihydropyrimido[5,4-b]indol-4-one: Another isomer with a different arrangement of the fused rings.

    2-amino-1,9-dihydropyrimido[5,4-d]indol-4-one: A compound with a similar bicyclic structure but different reactivity.

Uniqueness

2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one is unique due to its specific arrangement of the pyrimidine and indole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-10-13-8-7(9(15)14-10)5-3-1-2-4-6(5)12-8/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPJRUKSXXTQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)NC(=NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)NC(=NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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